molecular formula C13H9FO2S B8300836 3-[(4-Fluorophenyl)thio]benzoic acid

3-[(4-Fluorophenyl)thio]benzoic acid

Cat. No.: B8300836
M. Wt: 248.27 g/mol
InChI Key: VTBSAQQIHSNUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenyl)thio]benzoic acid is a benzoic acid derivative featuring a 4-fluorophenylthio (-S-C₆H₄-F) substituent at the 3-position of the aromatic ring. Its molecular structure (C₁₃H₉FO₂S, molecular weight 260.27 g/mol) balances hydrophobicity from the fluorophenyl group and hydrophilicity from the carboxylic acid, influencing solubility and bioavailability.

Properties

Molecular Formula

C13H9FO2S

Molecular Weight

248.27 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H9FO2S/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16)

InChI Key

VTBSAQQIHSNUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Thioether Linkages

2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid
  • Structure : Similar backbone but substitutes the 4-fluorophenyl group with a 3-fluorophenylthio moiety and adds a trifluoromethyl (-CF₃) group at the 5-position.
2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid
  • Structure : Incorporates a thioether-linked side chain with an amide (-NHCO-) group.
  • Properties : The amide group introduces hydrogen-bonding capacity, which could enhance receptor binding but may reduce blood-brain barrier penetration .
  • Bioactivity : The amide functionality is associated with kinase inhibition in related compounds, suggesting divergent mechanisms compared to the target compound .

Anti-inflammatory Activity Comparisons

  • 3-({[4-(4-Methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}methyl)benzoic acid: Reduces LPS-induced IL-1β in microglia, indicating potent anti-inflammatory effects via cytokine suppression. The pyrimidinyl-thio group may enhance binding to inflammatory targets like IL-1β .
  • LY-293111: A leukotriene receptor antagonist with a 4-fluorophenylphenoxy chain. Its extended aromatic system and ether linkages confer high specificity for leukotriene receptors but increase molecular complexity and synthetic difficulty .

Antimicrobial and Antiparasitic Analogues

  • H2-81 (4-{5-{{3-(4-fluorophenyl)-2-[(4-phenyl)imino]-4-oxothiazolidin-5-ylidene}methyl}thiophene-2-yl}benzoic acid): Exhibits activity against Staphylococcus aureus biofilms. The thiazolidinone ring introduces rigidity, which may improve target affinity but reduce solubility.
  • The pyrimidinedione core facilitates π-stacking interactions with enzyme active sites, a feature absent in the target compound .

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